1,2,3,4-Tetrahydroquinoline-8-carbonitrile 1,2,3,4-Tetrahydroquinoline-8-carbonitrile
Brand Name: Vulcanchem
CAS No.: 50741-37-2
VCID: VC3805811
InChI: InChI=1S/C10H10N2/c11-7-9-4-1-3-8-5-2-6-12-10(8)9/h1,3-4,12H,2,5-6H2
SMILES: C1CC2=C(C(=CC=C2)C#N)NC1
Molecular Formula: C10H10N2
Molecular Weight: 158.2 g/mol

1,2,3,4-Tetrahydroquinoline-8-carbonitrile

CAS No.: 50741-37-2

Cat. No.: VC3805811

Molecular Formula: C10H10N2

Molecular Weight: 158.2 g/mol

* For research use only. Not for human or veterinary use.

1,2,3,4-Tetrahydroquinoline-8-carbonitrile - 50741-37-2

Specification

CAS No. 50741-37-2
Molecular Formula C10H10N2
Molecular Weight 158.2 g/mol
IUPAC Name 1,2,3,4-tetrahydroquinoline-8-carbonitrile
Standard InChI InChI=1S/C10H10N2/c11-7-9-4-1-3-8-5-2-6-12-10(8)9/h1,3-4,12H,2,5-6H2
Standard InChI Key JUJMLCBLUFHZJG-UHFFFAOYSA-N
SMILES C1CC2=C(C(=CC=C2)C#N)NC1
Canonical SMILES C1CC2=C(C(=CC=C2)C#N)NC1

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The core structure of 1,2,3,4-tetrahydroquinoline-8-carbonitrile consists of a bicyclic system featuring a benzene ring fused to a partially hydrogenated pyridine ring. The saturation at positions 1–4 reduces aromaticity compared to fully unsaturated quinolines, altering electronic properties and reactivity. The cyano group at position 8 introduces strong electron-withdrawing effects, influencing both chemical behavior and intermolecular interactions .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₀H₁₀N₂
Molecular Weight158.2 g/mol
CAS Number939758-72-2
Predicted Density1.160 ± 0.06 g/cm³
Boiling Point368.6 ± 31.0 °C (Predicted)

Synthesis and Manufacturing

Conventional Synthetic Routes

StepReagents/ConditionsYieldSource
CyclizationEthanol, NaOH, Ni-Al alloy35–40%
CyanationCuCN, DMF, 120°C50–65%
PurificationCH₂Cl₂/hexane recrystallization

Challenges and Optimization

Disorder in the piperidine ring, as observed in related compounds like 6-bromo-1,2,3,4-tetrahydroquinoline-8-carbonitrile, complicates crystallization . Refinement strategies such as EXYZ and EADP constraints are employed to resolve positional ambiguities in methylene groups . Solvent selection (e.g., dichloromethane/hexane mixtures) improves crystal quality, critical for X-ray diffraction studies .

Applications in Drug Discovery and Material Science

Medicinal Chemistry

The tetrahydroquinoline scaffold is a privileged structure in kinase inhibitor design. For example, cyano-substituted analogs deactivate growth factor receptor tyrosine kinases by binding to ATP pockets . The nitrile group’s electron-withdrawing nature enhances interactions with catalytic lysine residues, a feature exploited in EGFR and VEGFR inhibitors .

Coordination Chemistry

Tetrahydroquinoline nitriles serve as ligands in organometallic complexes. The lone pair on the nitrile nitrogen coordinates to transition metals (e.g., Pd, Cu), facilitating catalytic cycles in cross-coupling reactions . Such complexes are pivotal in synthesizing pharmaceuticals and agrochemicals .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator